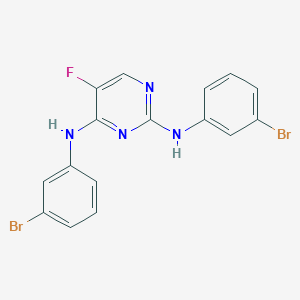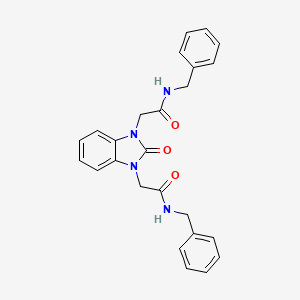![molecular formula C15H9BrClFN2OS B3457393 2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B3457393.png)
2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In microbial research, this compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole has several advantages and limitations for lab experiments. One of the advantages is its diverse biological activities, which make it a promising candidate for drug development. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole. One direction is the optimization of its chemical structure to improve its biological activity and reduce its toxicity. Another direction is the development of new drug delivery systems that can enhance its solubility and bioavailability. Additionally, further studies are needed to understand its mechanism of action and identify potential targets for drug development. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, 2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole is a promising compound with diverse biological activities and potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial research, this compound has been found to have antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN2OS/c16-10-6-4-9(5-7-10)14-19-20-15(21-14)22-8-11-12(17)2-1-3-13(11)18/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIZBBERXGBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3457326.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-phenylglycinamide](/img/structure/B3457329.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457331.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457336.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457342.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3457349.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3457354.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
![N-benzyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3457367.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B3457369.png)
![methyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B3457381.png)

![2-(2-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457406.png)